molecular formula C11H12N2O B14135053 2-(Pyrrolidin-1-yl)-1,3-benzoxazole

2-(Pyrrolidin-1-yl)-1,3-benzoxazole

Cat. No.: B14135053
M. Wt: 188.23 g/mol
InChI Key: ZOZNFQWFZUSPIX-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with a pyrrolidine derivative under specific conditions to form the benzoxazole ring. The reaction conditions often involve the use of a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyrrolidin-1-yl)-1,3-benzoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery programs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-1,3-benzoxazole is unique due to its fused ring structure, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-pyrrolidin-1-yl-1,3-benzoxazole

InChI

InChI=1S/C11H12N2O/c1-2-6-10-9(5-1)12-11(14-10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2

InChI Key

ZOZNFQWFZUSPIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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